molecular formula C36H47N7O11 B14203417 Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid CAS No. 915193-16-7

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid

Cat. No.: B14203417
CAS No.: 915193-16-7
M. Wt: 753.8 g/mol
InChI Key: PMTXRNOHVOLTRL-ZIUUJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid is a peptide composed of six amino acids: glycine, tyrosine, serine, tryptophan, leucine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

    Cleavage: Releasing the completed peptide from the resin.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-leucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Properties

CAS No.

915193-16-7

Molecular Formula

C36H47N7O11

Molecular Weight

753.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C36H47N7O11/c1-19(2)13-26(32(49)40-25(36(53)54)11-12-31(47)48)41-34(51)28(15-21-17-38-24-6-4-3-5-23(21)24)42-35(52)29(18-44)43-33(50)27(39-30(46)16-37)14-20-7-9-22(45)10-8-20/h3-10,17,19,25-29,38,44-45H,11-16,18,37H2,1-2H3,(H,39,46)(H,40,49)(H,41,51)(H,42,52)(H,43,50)(H,47,48)(H,53,54)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

PMTXRNOHVOLTRL-ZIUUJSQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.